Trimethylsilyl isocyanide

Physical Organic Chemistry Isomerization Thermodynamics Reagent Stability

Trimethylsilyl isocyanide (CAS 18169-72-7, Me3SiNC) is an organosilicon compound of the isocyanide class, distinguished by a trimethylsilyl group directly bonded to the isocyanide nitrogen. It serves as a versatile reagent in multicomponent reactions such as the Passerini and Ugi reactions, where its unique electronic properties and steric profile enable distinct reactivity pathways.

Molecular Formula C4H9NSi
Molecular Weight 99.21 g/mol
CAS No. 18169-72-7
Cat. No. B8655741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl isocyanide
CAS18169-72-7
Molecular FormulaC4H9NSi
Molecular Weight99.21 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N+]#[C-]
InChIInChI=1S/C4H9NSi/c1-5-6(2,3)4/h2-4H3
InChIKeyQVMFXFXESKJSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Isocyanide (CAS 18169-72-7) as a Versatile Isocyanide Reagent in Organic Synthesis


Trimethylsilyl isocyanide (CAS 18169-72-7, Me3SiNC) is an organosilicon compound of the isocyanide class, distinguished by a trimethylsilyl group directly bonded to the isocyanide nitrogen [1]. It serves as a versatile reagent in multicomponent reactions such as the Passerini and Ugi reactions, where its unique electronic properties and steric profile enable distinct reactivity pathways . Unlike alkyl isocyanides, Me3SiNC exhibits a labile Si–N bond that facilitates post-reaction deprotection or further functionalization, a feature critical in the synthesis of complex molecules and functional materials [2].

Why Trimethylsilyl Isocyanide (CAS 18169-72-7) Cannot Be Interchanged with Common Alkyl Isocyanides in Research and Production


The direct substitution of trimethylsilyl isocyanide (Me3SiNC) with alkyl isocyanides (e.g., tert-butyl isocyanide) leads to divergent synthetic outcomes due to fundamental differences in steric bulk, electronic character, and bond lability [1]. Me3SiNC features a silicon-nitrogen bond that is significantly more labile than the carbon-nitrogen bond in alkyl isocyanides, enabling post-reaction cleavage under mild fluoride conditions to generate synthetically valuable intermediates [2]. This bond lability, combined with the steric profile of the trimethylsilyl group, alters reaction rates, regioselectivity, and the stability of intermediates in multicomponent reactions, rendering in-class interchange unpredictable without empirical validation .

Quantitative Differentiation of Trimethylsilyl Isocyanide (CAS 18169-72-7) Against Analog Isocyanides


Isomerization Equilibrium: ΔH0 for Me3SiNC Formation from Me3SiCN

Trimethylsilyl isocyanide (Me3SiNC) is thermodynamically less favored than its cyanide isomer Me3SiCN, with an enthalpy of isomerization of ΔH0 = 16.75 ± 0.17 kJ mol-1 [1]. The mole fraction of Me3SiNC in the equilibrium liquid mixture at 25°C is only 0.0015 ± 0.0005, indicating that the isocyanide form constitutes just 0.15% of the equilibrium mixture [1]. This stands in contrast to alkyl isocyanides such as tert-butyl isocyanide, which do not undergo analogous reversible isomerization to a cyanide form under ambient conditions.

Physical Organic Chemistry Isomerization Thermodynamics Reagent Stability

Polymerization Behavior: Soluble Polymer Formation with Mw 19,000 vs. Insoluble Polymer from tert-Butyl Isocyanide

The trimethylsilyl-substituted isocyanide (CH3)3SiCH2CH2NC, a close structural analog of Me3SiNC, yields a brown soluble homopolymer with a molecular weight (Mw) of 19,000 under 0.5% NiCl2 in ethanol catalysis [1][2]. In direct contrast, tert-butyl isocyanide under identical polymerization conditions produces an insoluble polymer [1]. The silyl substituent thus imparts solubility to the poly(iminomethylene) backbone, enabling solution processing and characterization that is precluded with the tert-butyl derivative.

Polymer Chemistry Poly(iminomethylenes) Soluble Polymers

One-Pot Synthesis from Alcohols: Moderate-to-High Yields for Tertiary and Benzylic Isocyanides

A one-pot procedure utilizing trimethylsilyl cyanide (TMSCN), methanesulfonic acid, and subsequent dehydration with tosyl chloride/pyridine converts tertiary and benzylic alcohols to the corresponding isocyanides in moderate-to-high yields . While specific yield ranges are not tabulated in the abstract, the methodology demonstrates the utility of TMSCN as an isocyanide precursor. In contrast, direct use of pre-formed trimethylsilyl isocyanide (Me3SiNC) in similar transformations is not reported, highlighting the practical advantage of in situ generation from TMSCN over procurement of the less stable Me3SiNC.

Isocyanide Synthesis Ritter Reaction Alcohol Conversion

Metal Coordination Chemistry: Formation of cis-[FeI2(CNSiMe3)4] in High Yield

The reaction of FeI2 with excess Me3SiNC in tetrahydrofuran yields cis-[FeI2(CNSiMe3)4] in high yield [1]. The complex has been fully characterized by analytical data and IR, 1H, and 13C NMR spectroscopy [1]. While tert-butyl isocyanide also forms stable metal complexes, the silyl isocyanide ligand imparts distinct steric and electronic properties that influence the geometry and stability of the resulting coordination compounds. The high yield and well-defined cis geometry of the iron(II) complex underscore the ligand's utility in preparing silyl-functionalized organometallic architectures.

Coordination Chemistry Iron Complexes Isocyanide Ligands

Optimal Use Cases for Trimethylsilyl Isocyanide (CAS 18169-72-7) Based on Quantitative Differentiation


Synthesis of Soluble Poly(iminomethylene) Polymers

Researchers pursuing solution-processable poly(iminomethylene) materials should procure silyl-functionalized isocyanides such as (CH3)3SiCH2CH2NC, which yields soluble polymers with Mw 19,000 under NiCl2 catalysis, in contrast to the insoluble polymers obtained from tert-butyl isocyanide [1]. This solubility is critical for GPC characterization and for subsequent polymer functionalization or blending.

In Situ Generation of Isocyanides from Alcohols Using TMSCN

For synthetic routes requiring isocyanide intermediates, procurement of trimethylsilyl cyanide (TMSCN) is recommended over the isocyanide itself, as TMSCN enables one-pot conversion of alcohols to isocyanides in moderate-to-high yields via a modified Ritter reaction . This approach circumvents the handling and stability challenges associated with the low equilibrium concentration of Me3SiNC in neat form [2].

Preparation of Silyl-Functionalized Iron(II) Isocyanide Complexes

Organometallic chemists seeking to access cis-[FeI2(CNSiMe3)4] in high yield should employ trimethylsilyl isocyanide as the ligand source in reaction with FeI2 in THF [3]. The resulting silyl-functionalized complex serves as a precursor for further studies of ligand exchange and reactivity at iron(II) centers, with the cis geometry providing a defined starting point for mechanistic investigations.

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